1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C10H16N2O3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of imidazole derivatives with diethoxyethyl reagents. One common method includes the condensation of imidazole-2-carboxaldehyde with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The imidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .
Comparison with Similar Compounds
1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives, such as imidazole-2-carboxaldehyde and 1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde. While these compounds share a common imidazole core, their substituents differ, leading to variations in their chemical properties and applications.
Imidazole-2-carboxaldehyde: This compound lacks the diethoxyethyl group, making it less sterically hindered and more reactive in certain chemical reactions.
1-(2,2-Dimethoxyethyl)imidazole-2-carbaldehyde: The presence of methoxy groups instead of ethoxy groups can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-14-10(15-4-2)7-12-6-5-11-9(12)8-13/h5-6,8,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJJBSBJKIDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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